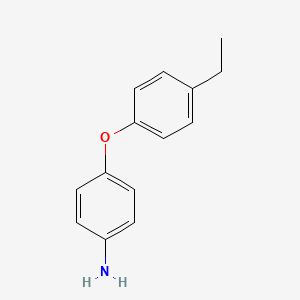

4-(4-Ethylphenoxy)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

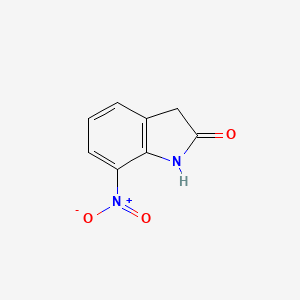

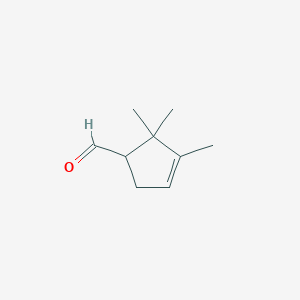

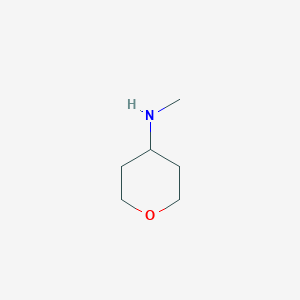

4-(4-Ethylphenoxy)aniline is an organic compound with the molecular formula C14H15NO . It has an average mass of 213.275 Da and a monoisotopic mass of 213.115356 Da .

Molecular Structure Analysis

The molecular structure of 4-(4-Ethylphenoxy)aniline consists of a benzene ring attached to an amine group and an ethylphenoxy group . It has two hydrogen bond acceptors, two hydrogen bond donors, and three freely rotating bonds .Physical And Chemical Properties Analysis

4-(4-Ethylphenoxy)aniline has a density of 1.1±0.1 g/cm3, a boiling point of 345.5±35.0 °C at 760 mmHg, and a flash point of 164.8±19.2 °C . It has a molar refractivity of 66.5±0.3 cm3, a polar surface area of 35 Å2, and a molar volume of 195.1±3.0 cm3 .Applications De Recherche Scientifique

Synthesis of Anilines

Field

Application

Anilines are used in the synthesis of a wide variety of compounds in organic chemistry .

Results

The synthesis of anilines is a well-established field with numerous methods available, each with its own advantages and disadvantages .

Treatment of Aniline-Containing Wastewater

Field

Environmental Science and Pollution Research

Application

Aniline is a refractive organic pollutant with strong biological toxicity to aquatic organisms and humans. Therefore, strict treatment is needed before discharge .

Method

In this research, an electrochemical oxidation process with Ti/RuO2 as the anode has been used to degrade aniline-containing wastewater on a laboratory scale .

Results

The results showed that Cl− addition in the electrolyte is essential to promote aniline degradation efficiency and avoid the anode being passivated .

Glucose Sensing Applications

Field

Application

The biocompatibility of poly(N-methylaniline)/chitosan/H2SO4 offers a new path for glucose sensing applications .

Method

The current research on H2O2 detection focuses primarily on electrode changes to reduce overpotential and boost electron transfer kinetics, which would influence sensing efficiency .

Results

The research is ongoing, but the initial results are promising for the development of new glucose sensing applications .

Proteomics Research

Field

Application

“4-(4-Ethylphenoxy)aniline” is a specialty product used in proteomics research .

Method

The specific methods of application in proteomics research are not provided .

Results

The outcomes of this application are not specified .

Basicity of Nitrogen Groups

Field

Application

Aniline is used to study the basicity of nitrogen groups .

Method

The basicity of a nitrogen-containing organic functional group is evaluated by how reactive (and thus how basic) is the lone pair on the nitrogen .

Results

Aniline is substantially less basic than methylamine, as is evident by looking at the pK a values for their respective ammonium conjugate acids .

Charge Delocalization in Conjugate Acid

Application

Aniline is used to study charge delocalization in its conjugate acid .

Results

4-dimethylaminopyridine (DMAP) is more than ten thousand times stronger, thanks to charge delocalization in its conjugate acid .

Propriétés

IUPAC Name |

4-(4-ethylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-2-11-3-7-13(8-4-11)16-14-9-5-12(15)6-10-14/h3-10H,2,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZDEKXXWFNXMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427969 |

Source

|

| Record name | 4-(4-ethylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Ethylphenoxy)aniline | |

CAS RN |

41295-21-0 |

Source

|

| Record name | 4-(4-ethylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1,1'-Biphenyl]-4-yl-1-ethanol](/img/structure/B1312398.png)